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Abstract

CBR-5884 is a selective, non-competitive small-molecule inhibitor of phosphoglycerate
dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.
[1][2] Elevated serine synthesis is a metabolic hallmark of several cancers, making PHGDH a
compelling target for therapeutic intervention.[2][3] Discovered through high-throughput
screening, CBR-5884 exhibits selective toxicity toward cancer cell lines with high serine
biosynthetic activity by disrupting the oligomeric state of PHGDH.[1] This guide provides a
comprehensive overview of the discovery, synthesis, and mechanism of action of CBR-5884,
including detailed experimental protocols and quantitative data to facilitate further research and
development.

Discovery of CBR-5884

CBR-5884 was identified from a high-throughput screen of approximately 800,000 drug-like
compounds. The screening process aimed to identify inhibitors of PHGDH, and initial hits were
further evaluated for their selectivity and cell-based activity. CBR-5884 emerged as a lead
compound due to its ability to inhibit de novo serine synthesis in cancer cells and its selective
anti-proliferative effects on cancer cell lines dependent on this pathway.

Chemical Synthesis of CBR-5884
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The synthesis of CBR-5884, chemically named ethyl 5-(furan-2-carboxamido)-3-methyl-4-
thiocyanatothiophene-2-carboxylate, is based on the construction of a polysubstituted
thiophene core, likely via the Gewald aminothiophene synthesis. This is followed by functional
group manipulations to introduce the furan-2-carboxamido and thiocyanate moieties.

Representative Synthetic Scheme:

A plausible synthetic route involves a multi-step process:

o Step 1: Gewald Reaction to form the 2-Aminothiophene Intermediate. The synthesis likely
commences with a Gewald reaction, a multicomponent condensation of a ketone (acetone),
an a-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.qg.,
morpholine or triethylamine) to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.

e Step 2: Acylation of the Amine. The resulting 2-aminothiophene is then acylated at the amino
group with furan-2-carbonyl chloride in the presence of a base like pyridine to form ethyl 5-
(furan-2-carboxamido)-3-methylthiophene-2-carboxylate.

o Step 3: Thiocyanation of the Thiophene Ring. The final step involves the introduction of the
thiocyanate group at the 4-position of the thiophene ring. This can be achieved using a
thiocyanating agent such as ammonium thiocyanate in the presence of an oxidizing agent
like bromine in a solvent such as acetic acid.

Mechanism of Action

CBR-5884 acts as a non-competitive inhibitor of PHGDH. Its mechanism of action is distinct
from inhibitors that compete with the substrate (3-phosphoglycerate) or the cofactor (NAD+).
Biochemical studies have revealed that CBR-5884 induces a time-dependent inhibition of
PHGDH and disrupts its oligomerization state. PHGDH is known to exist in an equilibrium
between dimeric and tetrameric forms, and CBR-5884 appears to favor the less active dimeric
state.

Mechanism of Action of CBR-5884
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Mechanism of CBR-5884 Inhibition

Quantitative Data

The following table summarizes the key quantitative data for CBR-5884.

Parameter Value Reference
IC50 (PHGDH) 33 M

Molecular Weight 336.39 g/mol

Molecular Formula C14H12N204S2

Ki (C. albicans Chol) 1,550 + 245.6 nM

Experimental Protocols
PHGDH Enzymatic Assay (Coupled Resazurin-Based
Assay)

This protocol describes a coupled enzymatic assay to measure PHGDH activity, where the
production of NADH is linked to the reduction of resazurin to the fluorescent resorufin.

Materials:

Recombinant human PHGDH

o 3-Phosphoglycerate (3-PG)

« NAD+

o Diaphorase

e Resazurin

« CBR-5884
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e Assay Buffer: 30 mM Tris-HCI pH 8.0, 1 mM EDTA
o 96-well black, clear-bottom plates
e Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

Procedure:

Prepare a stock solution of CBR-5884 in DMSO.

e In a 96-well plate, add 50 pL of a reaction mixture containing assay buffer, 0.1 mM 3-PG, 20
MM NAD+, 0.1 mM resazurin, and 0.0001 U/mL diaphorase.

e Add 1 pL of CBR-5884 at various concentrations (or DMSO for control) to the wells.
 To initiate the reaction, add 50 pL of recombinant PHGDH in assay buffer to each well.

» Immediately place the plate in a fluorescence plate reader and monitor the increase in
fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

o Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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PHGDH Enzymatic Assay Workflow
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PHGDH Enzymatic Assay Workflow

Cell Viability Assay (Resazurin-Based)
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This protocol details a method to assess the effect of CBR-5884 on the viability of cancer cells.
Materials:

Cancer cell line of interest (e.g., a line with high PHGDH expression)

Complete cell culture medium

CBR-5884

Resazurin sodium salt

96-well clear cell culture plates

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

Prepare serial dilutions of CBR-5884 in complete cell culture medium.

Remove the old medium from the cells and replace it with 100 pL of the medium containing
different concentrations of CBR-5884. Include a vehicle control (DMSO).

Incubate the cells for 48-72 hours.

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
Add 10 pL of the resazurin solution to each well.

Incubate the plate for 2-4 hours at 37°C.

Measure the fluorescence using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the G150
(concentration for 50% growth inhibition).
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Analysis of PHGDH Oligomerization

This protocol outlines a method to investigate the effect of CBR-5884 on the oligomeric state of
PHGDH using size-exclusion chromatography (SEC).

Materials:

Recombinant human PHGDH

 CBR-5884

e SEC column (e.g., Superdex 200)

e FPLC system

e SEC buffer: 40 mM PBS, pH 7.3, 150 mM NaCl

e Molecular weight standards

Procedure:

* Incubate purified PHGDH (at a concentration where both tetrameric and dimeric forms are
present) with CBR-5884 (at a concentration above its IC50) or DMSO for 1 hour at room
temperature.

e Equilibrate the SEC column with SEC buffer.

e Inject the PHGDH-CBR-5884 mixture or the control onto the SEC column.

» Run the chromatography at a constant flow rate and monitor the protein elution profile by
measuring absorbance at 280 nm.

» Analyze the chromatograms to determine the relative abundance of the different oligomeric
species (tetramer and dimer) based on their elution volumes compared to molecular weight
standards.
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PHGDH Oligomerization Analysis Workflow
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PHGDH Oligomerization Analysis Workflow

Conclusion

CBR-5884 is a valuable tool for studying the role of serine biosynthesis in cancer and serves
as a lead compound for the development of novel anticancer therapeutics. Its unique
mechanism of action, involving the disruption of PHGDH oligomerization, offers a promising
avenue for targeting cancer metabolism. The synthetic route and experimental protocols
detailed in this guide provide a solid foundation for researchers to further investigate and build
upon the potential of CBR-5884.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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